2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an ethanone backbone. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone include:
2,2,2-Trifluoro-1-phenylethanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains an additional fluorine atom, which can further influence its chemical behavior and applications.
2,2,2-Trifluoro-1-methoxyethanol: Has a hydroxyl group instead of the ethanone group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is an organic compound notable for its trifluoromethyl group and methoxyphenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.
The molecular formula of this compound is . It is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and stability.
- Methoxyphenyl group : Capable of participating in hydrogen bonding and π-π interactions.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with lipid membranes : The trifluoromethyl group increases the compound's ability to penetrate lipid bilayers.
- Binding affinity to biomolecules : The methoxyphenyl group can enhance binding to various molecular targets, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was found to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways related to cancer progression has been noted.
Antiviral Properties
Preliminary investigations suggest that this compound may possess antiviral properties. It has been observed to inhibit viral replication in certain assays, indicating its potential use in developing antiviral therapies.
Case Studies
Several studies have explored the biological effects of this compound:
-
Cell Line Studies :
- Caco-2 Colon Cancer Cells : The compound demonstrated significant cytotoxicity at concentrations above 50 μM.
- MCF-7 Breast Cancer Cells : At concentrations ranging from 10 to 100 μM, the compound inhibited cell proliferation by inducing apoptosis.
Cell Line IC50 (μM) Mechanism of Action Caco-2 45 Apoptosis induction MCF-7 30 Cell cycle arrest -
Antiviral Activity :
- In vitro studies revealed that at a concentration of 125 μg/mL, the compound inhibited viral replication significantly more than the control group.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the methoxy group or trifluoromethyl positioning have shown promise in increasing potency and selectivity against cancer cells while reducing toxicity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDHRHGYJIMXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374891 | |
Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-43-4 | |
Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26944-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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